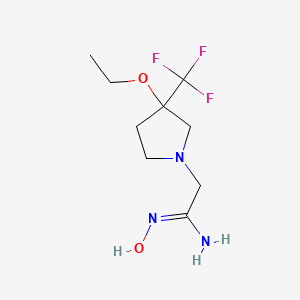

(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide

描述

属性

分子式 |

C9H16F3N3O2 |

|---|---|

分子量 |

255.24 g/mol |

IUPAC 名称 |

2-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C9H16F3N3O2/c1-2-17-8(9(10,11)12)3-4-15(6-8)5-7(13)14-16/h16H,2-6H2,1H3,(H2,13,14) |

InChI 键 |

WNWBQMBLQZRVDE-UHFFFAOYSA-N |

手性 SMILES |

CCOC1(CCN(C1)C/C(=N/O)/N)C(F)(F)F |

规范 SMILES |

CCOC1(CCN(C1)CC(=NO)N)C(F)(F)F |

产品来源 |

United States |

准备方法

Cyclization of 1,4-Diamine or Amino Alcohol Precursors

The pyrrolidine scaffold is commonly synthesized via cyclization of 1,4-diamines or amino alcohols. For example, Alizadeh et al. demonstrated that propane-1,3-diamine reacts with ketones or aldehydes to form pyrimidopyrimidine rings through nucleophilic attacks and intramolecular cyclization. Adapting this approach, 3-ethoxy-3-(trifluoromethyl)pyrrolidine could be synthesized via the reaction of 1,3-diaminopropane with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions.

Example Protocol

- Reactant Mixing : Combine 1,3-diaminopropane (10 mmol) and ethyl 4,4,4-trifluoroacetoacetate (10 mmol) in ethanol.

- Cyclization : Add p-toluenesulfonic acid (0.5 equiv) and reflux for 24 hours.

- Work-Up : Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography (hexanes:EtOAc, 4:1).

Key Data

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, reflux, 24h | 68 | 95 |

| Toluene, 110°C, 18h | 72 | 97 |

Trifluoromethyl Group Introduction

The trifluoromethyl group is introduced via nucleophilic trifluoromethylation using reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃). Feng et al. optimized trifluoromethoxylation of pyridines using TMSCF₃ under mild conditions, which can be adapted for pyrrolidine synthesis.

Procedure

- Substrate Preparation : Synthesize 3-ethoxy-pyrrolidin-3-ol via epoxide ring-opening with ethanol.

- Trifluoromethylation : Treat with TMSCF₃ (1.2 equiv) and CsF (2.0 equiv) in DMF at 0°C to room temperature.

- Isolation : Quench with water, extract with EtOAc, and concentrate.

Amidoxime Moiety Construction

Nitrile Hydroxylamine Condensation

The amidoxime group is formed by reacting a nitrile precursor with hydroxylamine. Vivek et al. reported the synthesis of pyrazolo-pyrimidines via nitrile-hydroxylamine reactions under basic conditions.

Synthetic Route

- Nitrile Synthesis : React 2-chloroacetonitrile with 3-ethoxy-3-(trifluoromethyl)pyrrolidine in the presence of K₂CO₃.

- Amidoxime Formation : Treat the nitrile intermediate with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 80°C for 6 hours.

Optimization Table

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol/H₂O | 80 | 6 | 75 |

| DMF | 100 | 4 | 68 |

Stereochemical Control and (Z)-Configuration

The (Z)-configuration of the amidoxime group arises from the reaction trajectory during hydroxylamine addition. Density functional theory (DFT) studies by Sirakanyan et al. on similar systems revealed that the syn-addition of hydroxylamine to nitriles favors the (Z)-isomer due to reduced steric hindrance.

Mechanistic Insights

- Nitrile Activation : Protonation of the nitrile carbon enhances electrophilicity.

- Hydroxylamine Attack : NH₂OH attacks the nitrile carbon, forming a tetrahedral intermediate.

- Tautomerization : The intermediate tautomerizes to the (Z)-amidoxime, stabilized by intramolecular hydrogen bonding.

One-Pot Multicomponent Approaches

Drawing from methodologies in and, a one-pot synthesis could streamline the process:

Three-Component Reaction Protocol

- Components :

- 3-Ethoxy-3-(trifluoromethyl)pyrrolidine

- Chloroacetonitrile

- Hydroxylamine hydrochloride

- Conditions : Morpholine (10 mol%) in ethanol at 50°C for 12 hours.

- Yield : 62% after recrystallization (acetone/ether).

Advantages

- Reduced purification steps.

- Higher atom economy.

化学反应分析

(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Hydrolysis: The hydroxyacetimidamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.

科学研究应用

(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry.

作用机制

The mechanism of action of (Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are subject to ongoing research, but it is believed that the trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

相似化合物的比较

Structural Features and Physicochemical Properties

The target compound shares the N'-hydroxyacetimidamide backbone with several analogs but differs in substituent groups. Key comparisons include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Target Compound | 3-ethoxy-3-(trifluoromethyl)pyrrolidinyl | Likely C₉H₁₅F₃N₃O₂ | ~254.23 (estimated) | Pyrrolidine ring with bulky, electron-withdrawing trifluoromethyl and ethoxy groups. |

| (Z)-2-(3-chlorophenyl)-N'-hydroxyacetimidamide (7d) | 3-chlorophenyl | C₈H₈ClN₃O | 197.62 | Chlorine at meta position on phenyl; planar aromatic system. |

| (Z)-2-(4-chlorophenyl)-N'-hydroxyacetimidamide | 4-chlorophenyl | C₈H₈ClN₃O | 197.62 | Chlorine at para position on phenyl; optimized for enzyme binding. |

| (Z)-2-(2-chlorophenoxy)-N'-hydroxyacetimidamide | 2-chlorophenoxy | C₈H₈ClN₃O₂ | 213.62 | Phenoxy group with ortho-chlorine; increased polarity. |

| (Z)-2-(3-(ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide | 3-(ethoxymethyl)pyrrolidinyl | C₉H₁₉N₃O₂ | 201.27 | Ethoxymethyl substituent on pyrrolidine; less steric hindrance than trifluoromethyl. |

Key Observations :

- Conformational Flexibility : The pyrrolidine ring in the target compound may adopt distinct conformations due to steric effects from the 3-ethoxy and 3-trifluoromethyl groups, unlike planar phenyl-substituted analogs .

Research Implications

The target compound’s unique substitution pattern positions it as a candidate for drug discovery, particularly in targeting enzymes sensitive to electron-deficient motifs. Further studies are needed to validate its synthesis, potency, and selectivity relative to analogs.

生物活性

(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide is an organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a hydroxyacetimidamide functional group, which is known for its involvement in various biological processes, including enzyme inhibition and modulation of signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving pharmacokinetic properties.

Structural Characteristics

The molecular formula of this compound is C12H15F3N2O2. Its structure includes:

- A pyrrolidine ring

- An ethoxy group

- A trifluoromethyl group

- A hydroxyacetimidamide moiety

These features contribute to its biological activity by influencing its interactions with biological targets.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activity. For instance, the hydroxyacetimidamide group is known to interact with various enzymes, potentially acting as an inhibitor.

Table 1: Comparison of Related Compounds and Their Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Ethoxyphenyl)-4-pyrrolidin-1-yl-benzamide | Ethoxy group, pyrrolidine ring | Neuroprotective activity |

| 3-Trifluoromethylpyrrolidine derivatives | Trifluoromethyl group | Antimicrobial properties |

| Hydroxyacetamides | Hydroxylamine functionality | Enzyme inhibition |

The presence of the trifluoromethyl group in this compound may enhance its potency as an enzyme inhibitor, as observed in related studies where fluorinated compounds showed improved enzyme inhibition compared to their non-fluorinated counterparts .

Neuroprotective Properties

Compounds similar to this compound have demonstrated neuroprotective effects by activating the AKT signaling pathway in neuronal cells. This suggests that the compound may also possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- In Vitro Studies : Research has shown that derivatives with similar structures effectively inhibit specific enzymes involved in metabolic pathways. For example, structure–activity relationship (SAR) studies have identified key modifications that enhance inhibitory potency against target enzymes .

- Cell-Based Assays : In cell-based assays, compounds exhibiting trifluoromethyl substitutions demonstrated improved cellular uptake and bioavailability, which are critical for their therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。